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Compound of Interest

Compound Name: 5-Methyl-3-isoxazolepropionic acid

Cat. No.: B1220127 Get Quote

Abstract: This technical guide provides a comprehensive analytical framework for the

spectroscopic characterization of 5-Methyl-3-isoxazolepropionic acid (C₇H₉NO₃). As

experimental spectra for this specific compound are not widely available in public databases,

this document leverages foundational spectroscopic principles and data from analogous

structures to present a predictive analysis. It is designed for researchers, scientists, and drug

development professionals who require a deep understanding of how to verify the structure and

purity of this and related heterocyclic compounds. The guide details expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the

rationale behind these predictions, and provides standardized protocols for experimental data

acquisition.

Introduction and Molecular Overview
5-Methyl-3-isoxazolepropionic acid is a heterocyclic compound featuring a substituted

isoxazole ring linked to a propionic acid side chain. The isoxazole moiety is a common scaffold

in medicinal chemistry, appearing in various therapeutic agents.[1] Accurate structural

elucidation is therefore a critical step in its synthesis and application, ensuring identity, purity,

and consistency, which are foundational to any research or drug development endeavor.

This guide addresses the absence of a consolidated public spectroscopic dataset for this

molecule by providing a robust, predictive model of its spectral characteristics. This approach

serves as both a reference for researchers synthesizing the compound and a validation tool for

confirming experimental results.
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Compound Details:

IUPAC Name: 3-(5-methyl-1,2-oxazol-3-yl)propanoic acid[2]

Molecular Formula: C₇H₉NO₃[2]

Molecular Weight: 155.15 g/mol [2]

CAS Number: 80073-32-1[2]

Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic signatures for 5-Methyl-3-
isoxazolepropionic acid. The predictions are derived from the analysis of its constituent

functional groups and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

2.1.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four

unique proton environments in the molecule.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Comparative
Insights

~11-12 Singlet (broad) 1H -COOH

The carboxylic

acid proton is

highly

deshielded,

acidic, and often

appears as a

broad singlet. Its

chemical shift is

concentration-

dependent.

~6.10 Singlet 1H Isoxazole C4-H

The single proton

on the isoxazole

ring is in an

electron-deficient

environment,

shifting it

downfield. In 5-

methylisoxazole,

this proton

appears at ~5.93

ppm.[3] The

propionic acid

group at C3 will

have a minor

influence.

~3.05 Triplet 2H -CH₂-COOH These methylene

protons are

adjacent to the

electron-

withdrawing

carbonyl group,

causing a

downfield shift.
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They will appear

as a triplet due to

coupling with the

other CH₂ group.

~2.75 Triplet 2H -CH₂-CH₂-COOH

These methylene

protons are

adjacent to the

isoxazole ring

and coupled to

the other CH₂

group, resulting

in a triplet. Their

position is

slightly more

upfield compared

to the protons

adjacent to the

carbonyl.

~2.45 Singlet 3H -CH₃

The methyl

group attached

to the isoxazole

ring is expected

to be a sharp

singlet. In 5-

methylisoxazole,

this signal is

observed around

2.4 ppm.[3]

2.1.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, confirming the carbon

skeleton.
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Predicted Chemical Shift
(δ, ppm)

Assignment
Rationale & Comparative
Insights

~178 -COOH

The carboxylic acid carbonyl

carbon is highly deshielded

and typically appears in this

region.

~170 Isoxazole C5-CH₃

The C5 carbon of the

isoxazole ring, substituted with

the methyl group, is expected

to be significantly downfield.

~162 Isoxazole C3-CH₂

The C3 carbon, attached to the

propionic acid side chain, will

also be strongly deshielded.

~101 Isoxazole C4-H

The protonated carbon of the

isoxazole ring will appear in

the aromatic/heteroaromatic

region, but upfield relative to

the substituted carbons.

~32 -CH₂-COOH
The carbon adjacent to the

carbonyl group.

~22 -CH₂-CH₂-COOH
The carbon adjacent to the

isoxazole ring.

~12 -CH₃

The methyl carbon is the most

shielded and will appear

furthest upfield.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The spectrum of the target molecule is expected to be

dominated by features from the carboxylic acid and the isoxazole ring.
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Predicted
Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Rationale &
Comparative
Insights

2500-3300 (broad) O-H stretch Carboxylic Acid

This very broad and

characteristic

absorption is due to

the strong hydrogen

bonding of the

carboxylic acid dimer.

~1710 (strong) C=O stretch Carboxylic Acid

A strong, sharp peak

indicating the carbonyl

group of the saturated

carboxylic acid.

~1600 & ~1450 C=N & C=C stretch Isoxazole Ring

Heteroaromatic rings

exhibit characteristic

stretching vibrations in

this region. The IR

spectrum for isoxazole

itself shows peaks in

this area.[4]

2900-3000 C-H stretch Alkyl (CH₃, CH₂)

Standard aliphatic C-

H stretching

vibrations.

~1420 O-H bend Carboxylic Acid

In-plane bending

vibration of the

hydroxyl group.

~1250 C-O stretch Carboxylic Acid

Stretching of the

carbon-oxygen single

bond in the carboxylic

acid.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues.

Technique: Electrospray Ionization (ESI) is recommended due to the polarity of the

carboxylic acid, likely in negative ion mode ([M-H]⁻) or positive ion mode ([M+H]⁺).

Predicted Molecular Ion Peak:

[M+H]⁺: m/z 156.06

[M-H]⁻: m/z 154.05

Predicted Fragmentation Pattern: The propionic acid side chain offers a primary site for

fragmentation. A logical pathway involves the loss of the carboxyl group or cleavage at the

bond between the ring and the side chain.

C₇H₉NO₃

 m/z = 155

Loss of H₂O
 m/z = 137

- H₂O

Loss of COOH
 m/z = 110

- COOH

C₅H₆NO⁺

 m/z = 96

- CH₂

C₄H₄N⁺

 m/z = 66

- CH₂O
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Caption: Predicted ESI-MS fragmentation pathway for 5-Methyl-3-isoxazolepropionic acid.

Experimental Protocols & Workflow
To obtain high-quality data, adherence to standardized protocols is essential. The following

outlines a validated workflow for the complete spectroscopic analysis.

General Sample Preparation
Verify Purity: Initially assess the purity of the synthesized compound using Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Sample Weighing: Accurately weigh approximately 5-10 mg for NMR analysis and <1 mg for

MS and IR analysis.

Solvent Selection: For NMR, use a deuterated solvent in which the compound is fully soluble

(e.g., CDCl₃, DMSO-d₆, or MeOD). For MS, use a high-purity volatile solvent like methanol or

acetonitrile. For IR, the sample can be analyzed neat as a thin film if it is an oil, or as a KBr

pellet if it is a solid.

Data Acquisition Workflow
The following diagram illustrates a logical workflow for comprehensive spectroscopic analysis.
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Caption: General workflow for spectroscopic structure elucidation.

Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g.,

CDCl₃) in a clean, dry NMR tube.

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument

for optimal resolution and lineshape.

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower

sensitivity of the ¹³C nucleus, a higher number of scans (e.g., 1024 or more) may be

necessary.
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Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual

solvent peak.

Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in an

appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass

analyzer for high-resolution mass accuracy.

Data Acquisition: Infuse the sample solution directly or via an HPLC system. Acquire data in

both positive and negative ion modes to determine the optimal ionization. Perform MS/MS

(tandem mass spectrometry) on the parent ion to induce fragmentation and confirm the

proposed fragmentation patterns.[5][6]

Protocol: IR Spectroscopy
Sample Preparation: If the sample is a solid, mix a small amount with dry potassium bromide

(KBr) and press it into a transparent pellet. If it is an oil, a drop can be placed directly on the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Background Scan: Perform a background scan of the empty instrument (or clean ATR

crystal) to subtract atmospheric H₂O and CO₂ signals.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good

signal-to-noise ratio.

Conclusion
This guide establishes a detailed predictive framework for the spectroscopic analysis of 5-
Methyl-3-isoxazolepropionic acid. By integrating foundational principles with data from

related structures, we have outlined the expected NMR, IR, and MS spectral features. The

provided protocols offer a standardized methodology for acquiring high-quality experimental

data. This document serves as a crucial resource for scientists, enabling them to confidently
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synthesize, identify, and utilize this compound in their research and development activities by

providing a solid analytical benchmark for structural verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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